1-[2-(Benzylsulfanyl)phenyl]ethan-1-one
Description
1-[2-(Benzylsulfanyl)phenyl]ethan-1-one is a sulfur-containing aromatic ketone characterized by a benzylsulfanyl (C₆H₅CH₂S-) substituent at the ortho position of the acetophenone scaffold. This compound’s structure combines the electron-withdrawing ketone group with the sulfur-based benzylsulfanyl moiety, which may enhance its reactivity and biological activity. Its synthesis typically involves nucleophilic substitution or transition metal-catalyzed reactions, as seen in analogous derivatives .
Properties
CAS No. |
40142-77-6 |
|---|---|
Molecular Formula |
C15H14OS |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
1-(2-benzylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C15H14OS/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
MGMVOBIFEUMWBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1SCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Antifungal Activity of Selected Analogues
| Compound | Target Pathway | Efficacy (vs. Control) | Reference |
|---|---|---|---|
| 5w | Ergosterol biosynthesis | High | |
| 5a | Ergosterol biosynthesis | Moderate | |
| Fluconazole (Standard) | Cytochrome P450 inhibition | High | N/A |
Derivatives with Anti-Inflammatory Properties
The anti-inflammatory activity of thioether-containing compounds is influenced by substituent electronegativity and ring systems:
- Compounds 4a and 4b (): These benzimidazole-oxadiazole hybrids exhibit 63.35% and comparable inhibition against carrageenan-induced inflammation, slightly lower than diclofenac (68.94%). The thioacetamide linkage and oxadiazole ring enhance their potency by modulating cyclooxygenase (COX) pathways .
Table 2: Anti-Inflammatory Activity Comparison
| Compound | % Inhibition (Carrageenan Model) | Reference |
|---|---|---|
| 4a | 63.35% | |
| Diclofenac (Standard) | 68.94% |
Melting Points and Yields
- 1f () : A dimethyl(oxo)-λ⁶-sulfanylidene derivative with a chloromethylphenyl group. Melting point: 137.3–138.5°C , synthesized via Ru(II) catalysis .
- QD10 () : A piperazine-benzoyl derivative. Melting point: 148.4–151.4°C , yield: 62% .
- 1-(2-(2,4-dimethylphenoxy)phenyl)ethan-1-one (): Synthesized in 81% yield as a colorless oil, contrasting with solid-state analogues .
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